molecular formula C22H13BrCl2N2O B10935430 N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Cat. No.: B10935430
M. Wt: 472.2 g/mol
InChI Key: VAYRKECBBCZSDE-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination and Chlorination:

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications.

Properties

Molecular Formula

C22H13BrCl2N2O

Molecular Weight

472.2 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H13BrCl2N2O/c23-16-6-2-4-8-20(16)27-22(28)15-12-21(13-9-10-17(24)18(25)11-13)26-19-7-3-1-5-14(15)19/h1-12H,(H,27,28)

InChI Key

VAYRKECBBCZSDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4Br

Origin of Product

United States

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